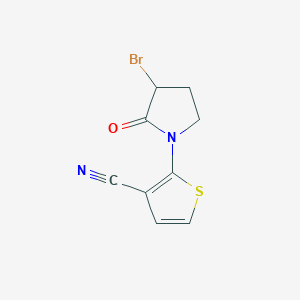
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H7BrN2OS and a molecular weight of 271.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code of the molecule is 1S/C9H7BrN2OS/c10-7-1-3-12 (8 (7)13)9-6 (5-11)2-4-14-9/h2,4,7H,1,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a melting point of 80-81°C . The predicted boiling point is approximately 503.3°C at 760 mmHg . The predicted density is approximately 1.8 g/cm3 , and the predicted refractive index is n20D 1.67 .Applications De Recherche Scientifique
Catalytic and Surface Interaction Studies
Research highlights the significance of thiophene derivatives like 2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile in catalytic processes and surface interactions. Caldwell and Land (1997) detailed the interaction of thiophene with palladium surfaces, indicating its role in catalytic reactions and surface chemistry, particularly in decomposing via a C4H4 intermediate species (Caldwell & Land, 1997). Additionally, Jüntgen (1986) emphasized the use of carbon, potentially involved in thiophene structures, as a catalyst support in gas-solid reactions, highlighting its role in catalytic processes (Jüntgen, 1986).
Medicinal Chemistry and Drug Design
The compound's relevance in medicinal chemistry is underscored by its pyrrolidine component. Li Petri et al. (2021) reviewed bioactive molecules characterized by the pyrrolidine ring, underlining the significance of this structure in the development of compounds for human disease treatment, including the exploration of pharmacophore space and stereochemistry contribution (Li Petri et al., 2021).
Synthesis and Applications of Thiophene Derivatives
Xuan (2020) discussed the synthesis of thiophene derivatives, highlighting their wide-ranging applications, including their role in medicinal chemistry, organic materials, agrochemicals, flavors, and dyes. The review emphasizes the significance of thiophene derivatives in various fields and their value as intermediates in organic synthesis (Xuan, 2020). Drehsen and Engel (1983) also reviewed thiophene structure-activity relationships, further substantiating the compound's importance in the creation of therapeutically valuable molecular structures (Drehsen & Engel, 1983).
Environmental Applications
Thiophene structures have been explored for environmental applications. Alharbi (2022) and Al-Saidi and Khan (2022) discussed organic compounds, including thiophene derivatives, as chemosensors for detecting various metal ions, highlighting their potential in environmental monitoring and protection (Alharbi, 2022), (Al-Saidi & Khan, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-7-1-3-12(8(7)13)9-6(5-11)2-4-14-9/h2,4,7H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIWFOGDKWMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-oxopyrrolidin-1-yl)thiophene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

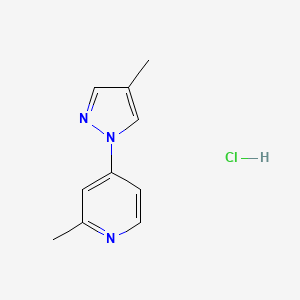
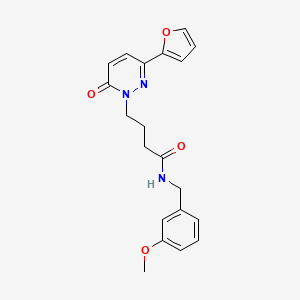

![6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2466476.png)
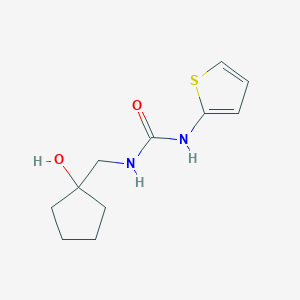


![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)

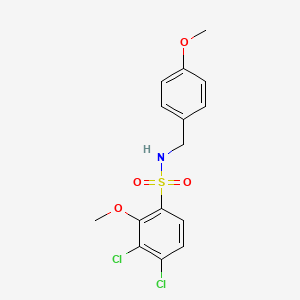
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2466487.png)
![(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2466488.png)
![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2466491.png)
![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)